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molecular formula C11H8O2 B7767487 Menadione CAS No. 34524-96-4

Menadione

Cat. No. B7767487
M. Wt: 172.18 g/mol
InChI Key: MJVAVZPDRWSRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06017919

Procedure details

2-Methyl-[1,4]-naphthoquinone (5 g, 29 mmol) and ether (200 ml) were mixed in a reaction vessel replaced with argon, and this solution was cooled to -10° C. A suspension (40 ml) of lithium aluminum hydride (1.0 g, 26.3 mmol) in ether was added dropwise to this solution over 40 minutes, and the mixture was stirred at room temperature for 0.5 hour. To the reaction mixture was added dropwise 1N hydrochloric acid (100 ml) to stop the reaction. The aqueous layer was extracted twice with ethyl acetate (100 ml). The organic layers were combined, washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue, and the mixture was refluxed under heating for 2 hours. Water (50 ml) was added to this reaction mixture, and the aqueous layer was extracted twice with ether (50 ml). The organic layer was washed with water (30 ml), washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1) to give 3-methylnaphthalen-1-ol in a mixture of compounds structurally unidentified. The mixture was not further purified, but used for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>CCOCC>[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(C2=CC=CC=C2C(C1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (50 ml) was added to this reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ether (50 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (30 ml)
WASH
Type
WASH
Details
washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1C=C(C2=CC=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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